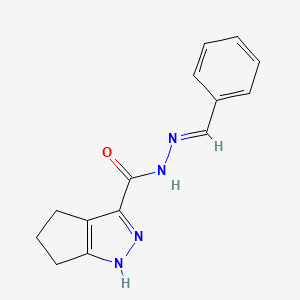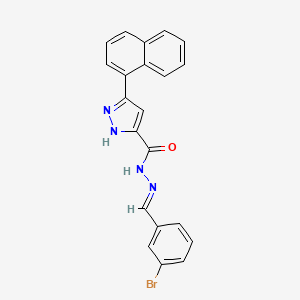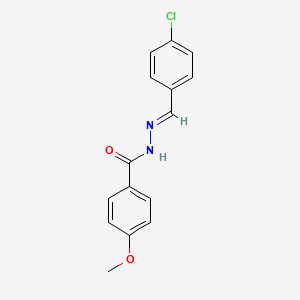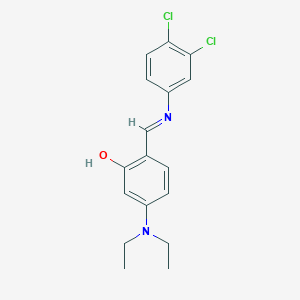
N-(1-(Hydroxymethyl)propyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Hydroxymethyl)propyl)cinnamamide is a derivative of cinnamic acid, a naturally occurring compound found in cinnamon and other plants. This compound has garnered interest due to its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(1-(Hydroxymethyl)propyl)cinnamamide can be synthesized through a multi-step process involving the reaction of cinnamic acid with appropriate reagents. One common method involves the reaction of cinnamic acid with propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, microbial transformation techniques have been explored to produce cinnamic acid derivatives, including this compound, with improved specificity and activity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Hydroxymethyl)propyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of N-(1-(Carboxymethyl)propyl)cinnamamide.
Reduction: Formation of N-(1-(Hydroxymethyl)propyl)cinnamylamine.
Substitution: Formation of nitro or halogen-substituted derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in treating neurodegenerative diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1-(Hydroxymethyl)propyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation, and acetylcholinesterase (AChE), which is involved in neurotransmission . These interactions can lead to reduced inflammation and neuroprotection.
Comparaison Avec Des Composés Similaires
N-(1-(Hydroxymethyl)propyl)cinnamamide can be compared with other cinnamic acid derivatives, such as:
N-propyl cinnamamide: Lacks the hydroxymethyl group, which may affect its biological activity.
2-methyl heptyl benzoate: A different structural class with distinct properties and applications.
The presence of the hydroxymethyl group in this compound may contribute to its unique biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
94086-72-3 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(E)-N-(1-hydroxybutan-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-2-12(10-15)14-13(16)9-8-11-6-4-3-5-7-11/h3-9,12,15H,2,10H2,1H3,(H,14,16)/b9-8+ |
Clé InChI |
HMZWQDVKGZGOKN-CMDGGOBGSA-N |
SMILES isomérique |
CCC(CO)NC(=O)/C=C/C1=CC=CC=C1 |
SMILES canonique |
CCC(CO)NC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide](/img/structure/B11993446.png)

![4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11993455.png)

![9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993462.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11993479.png)

![9-Chloro-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993488.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylphenyl)methylidene]aniline](/img/structure/B11993490.png)

![2-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11993512.png)

![2-(Naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993523.png)
